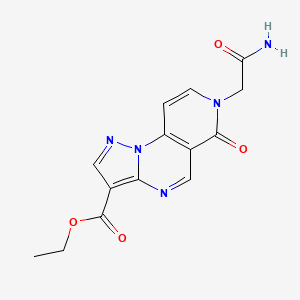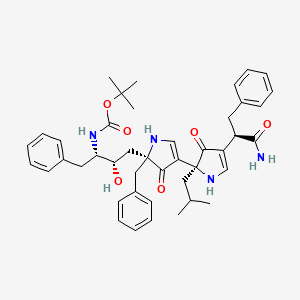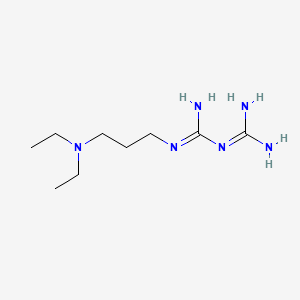
Carbazic acid, 3-(1-(4-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-6,11-dioxo-1,2,3,4,6,11-hexahydro-2,5,7,12-tetrahydroxynaphthacen-2-yl)ethylidene)-, tert-butyl ester, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbazic acid, 3-(1-(4-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-6,11-dioxo-1,2,3,4,6,11-hexahydro-2,5,7,12-tetrahydroxynaphthacen-2-yl)ethylidene)-, tert-butyl ester, monohydrochloride is a complex organic compound It is known for its intricate structure, which includes multiple functional groups such as amino, hydroxyl, and ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbazic acid, 3-(1-(4-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-6,11-dioxo-1,2,3,4,6,11-hexahydro-2,5,7,12-tetrahydroxynaphthacen-2-yl)ethylidene)-, tert-butyl ester, monohydrochloride involves multiple steps. The process typically starts with the preparation of the core naphthacene structure, followed by the introduction of the amino and hydroxyl groups. The final steps involve the esterification and formation of the monohydrochloride salt. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the laboratory procedures and implementing stringent quality control measures. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Carbazic acid, 3-(1-(4-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-6,11-dioxo-1,2,3,4,6,11-hexahydro-2,5,7,12-tetrahydroxynaphthacen-2-yl)ethylidene)-, tert-butyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Carbazic acid, 3-(1-(4-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-6,11-dioxo-1,2,3,4,6,11-hexahydro-2,5,7,12-tetrahydroxynaphthacen-2-yl)ethylidene)-, tert-butyl ester, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dacarbazine: An anticancer drug with a similar core structure but different functional groups.
Dactinomycin: An antibiotic with a similar naphthacene core but different substituents.
Daunorubicin: An anticancer drug with a similar structure but different sugar moieties.
Uniqueness
Carbazic acid, 3-(1-(4-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-6,11-dioxo-1,2,3,4,6,11-hexahydro-2,5,7,12-tetrahydroxynaphthacen-2-yl)ethylidene)-, tert-butyl ester, monohydrochloride is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of chemical modification, making it a versatile compound for various applications.
Eigenschaften
| 81914-45-6 | |
Molekularformel |
C31H38ClN3O11 |
Molekulargewicht |
664.1 g/mol |
IUPAC-Name |
tert-butyl N-[(E)-1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]carbamate;hydrochloride |
InChI |
InChI=1S/C31H37N3O11.ClH/c1-12-24(36)16(32)9-19(43-12)44-18-11-31(42,13(2)33-34-29(41)45-30(3,4)5)10-15-21(18)28(40)23-22(26(15)38)25(37)14-7-6-8-17(35)20(14)27(23)39;/h6-8,12,16,18-19,24,35-36,38,40,42H,9-11,32H2,1-5H3,(H,34,41);1H/b33-13+; |
InChI-Schlüssel |
YUISNKMTMJDASD-WHPANWKISA-N |
Isomerische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(/C(=N/NC(=O)OC(C)(C)C)/C)O)N)O.Cl |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=NNC(=O)OC(C)(C)C)C)O)N)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













